2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE
Overview
Description
2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thienyl group, and a fluorophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include acyl chlorides, thionyl chloride, and fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-(4-chlorophenyl)-5-oxo-3-[2-(2-thienyl)ethyl]-2-thioxo-4-imidazolidinyl}-N-(4-bromophenyl)acetamide
- 2-{1-(4-chlorophenyl)-5-oxo-3-[2-(2-thienyl)ethyl]-2-thioxo-4-imidazolidinyl}-N-(4-methylphenyl)acetamide
- 2-{1-(4-chlorophenyl)-5-oxo-3-[2-(2-thienyl)ethyl]-2-thioxo-4-imidazolidinyl}-N-(4-nitrophenyl)acetamide
Uniqueness
The uniqueness of 2-{1-(4-CHLOROPHENYL)-5-OXO-3-[2-(2-THIENYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(4-FLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and bioactivity compared to similar compounds .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-oxo-2-sulfanylidene-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O2S2/c24-15-3-9-18(10-4-15)28-22(30)20(14-21(29)26-17-7-5-16(25)6-8-17)27(23(28)31)12-11-19-2-1-13-32-19/h1-10,13,20H,11-12,14H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAKAXNXZWBLQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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